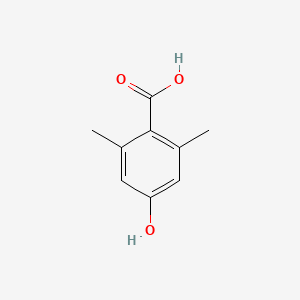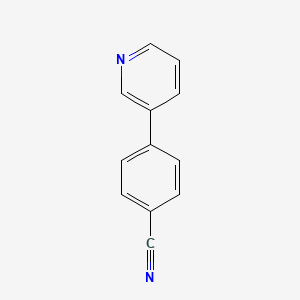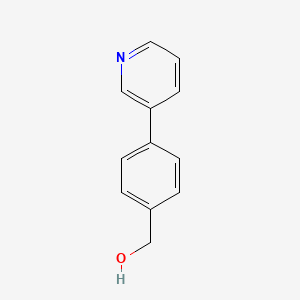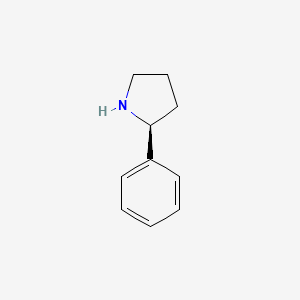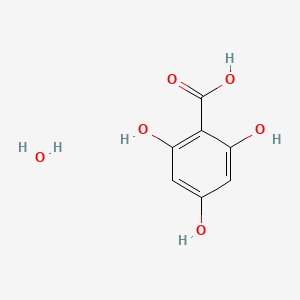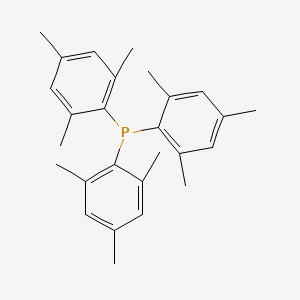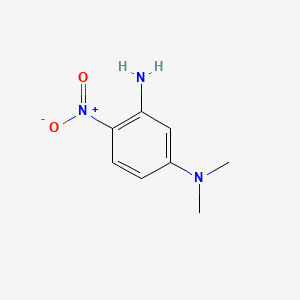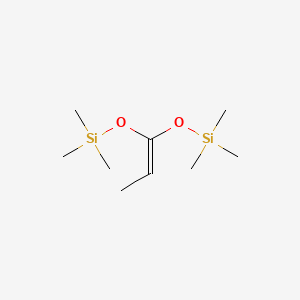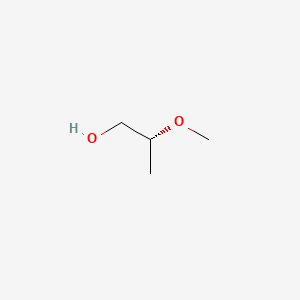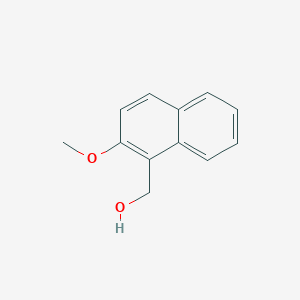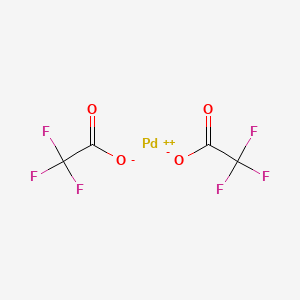
Palladium(II)-trifluoracetat
Übersicht
Beschreibung
Palladium(II) trifluoroacetate is a chemical compound with the formula Pd(CF3COO)2. It is a brown powder that is highly hygroscopic and is used primarily as a catalyst in various organic reactions. This compound is known for its ability to facilitate the formation of carbon-carbon bonds and is widely used in the field of organic synthesis.
Wissenschaftliche Forschungsanwendungen
Palladium(II) trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in Suzuki-Miyaura, Heck, and Stille cross-coupling reactions, as well as in the selective allylic oxidation of olefins
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It is involved in the development of pharmaceuticals and in the study of drug interactions.
Industry: It is used in the production of fine chemicals and in various industrial catalytic processes
Wirkmechanismus
Target of Action
Palladium(II) trifluoroacetate primarily targets olefins, specifically geranylacetone and other similar compounds . The compound acts as a catalyst in the selective allylic oxidation of these olefins .
Mode of Action
The interaction of Palladium(II) trifluoroacetate with its targets results in their conversion to allyl acetates . This is achieved through the catalytic action of Palladium(II) trifluoroacetate, which facilitates the selective allylic oxidation of the target olefins .
Biochemical Pathways
The biochemical pathway affected by Palladium(II) trifluoroacetate involves the conversion of olefins to their corresponding allyl acetates . This conversion is a crucial step in the synthesis of keto alcohols . The downstream effect of this pathway is the production of keto alcohols, which have various applications in different chemical reactions .
Result of Action
The molecular and cellular effects of the action of Palladium(II) trifluoroacetate involve the transformation of olefins into allyl acetates . These allyl acetates can then be converted into keto alcohols . This transformation is crucial in various chemical reactions and synthesis processes .
Biochemische Analyse
Biochemical Properties
Palladium(II) trifluoroacetate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is known to catalyze the selective allylic oxidation of geranylacetone and other olefins to their allyl acetates, which can then be converted to keto alcohols . The interactions between Palladium(II) trifluoroacetate and these biomolecules are primarily based on its ability to form coordination complexes, which enhance the reactivity of the substrates involved.
Cellular Effects
Palladium(II) trifluoroacetate has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, Palladium(II) trifluoroacetate can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of Palladium(II) trifluoroacetate involves its ability to form coordination complexes with biomolecules. These complexes can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, Palladium(II) trifluoroacetate can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Palladium(II) trifluoroacetate can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under neutral conditions but can undergo hydrolysis in the presence of water . Over time, the degradation of Palladium(II) trifluoroacetate can lead to a decrease in its catalytic activity, which may affect long-term experimental outcomes. Additionally, prolonged exposure to Palladium(II) trifluoroacetate can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Palladium(II) trifluoroacetate vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its catalytic properties in vivo. At high doses, Palladium(II) trifluoroacetate can induce toxic effects, including liver hypertrophy and oxidative stress . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
Palladium(II) trifluoroacetate is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, which play key roles in mitigating oxidative damage . Additionally, Palladium(II) trifluoroacetate can influence the levels of metabolites such as ATP and glutathione, thereby affecting cellular energy metabolism and redox balance.
Transport and Distribution
Within cells and tissues, Palladium(II) trifluoroacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its catalytic effects . The distribution of Palladium(II) trifluoroacetate within tissues is influenced by factors such as tissue permeability and the presence of binding sites.
Subcellular Localization
Palladium(II) trifluoroacetate exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization allows Palladium(II) trifluoroacetate to interact with key biomolecules and exert its catalytic effects in a spatially regulated manner.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of palladium(II) trifluoroacetate typically involves the reaction of palladium with trifluoroacetic acid. One common method includes the following steps:
Preparation of Palladium Source: Sponge palladium is placed in hydrochloric acid, and chlorine gas is introduced at a temperature of 40-70°C to generate chloropalladite. Sodium hydroxide is then added to adjust the pH to 10-11, followed by the addition of formic acid at 90-100°C to reduce the palladium and obtain active palladium.
Formation of Palladium(II) Trifluoroacetate: The active palladium is added to trifluoroacetic acid, with the molar ratio of trifluoroacetic acid to palladium being 40-60:1. Nitric acid is then added at 90-110°C, and the mixture is stirred for 2-4 hours to complete the reaction.
Industrial Production Methods
Industrial production methods for palladium(II) trifluoroacetate are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Palladium(II) trifluoroacetate undergoes various types of reactions, including:
Oxidation: It can catalyze the oxidation of alkenes to form allylic acetates.
Reduction: It can participate in reduction reactions, although this is less common.
Substitution: It is involved in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with palladium(II) trifluoroacetate include trifluoroacetic acid, nitric acid, and various organic substrates. Reaction conditions typically involve moderate to high temperatures (90-110°C) and controlled pH levels.
Major Products
The major products formed from reactions involving palladium(II) trifluoroacetate include allylic acetates, keto alcohols, and various cross-coupled products .
Vergleich Mit ähnlichen Verbindungen
Palladium(II) trifluoroacetate is similar to other palladium(II) compounds, such as palladium(II) acetate and palladium(II) chloride. it is unique in its ability to catalyze reactions involving trifluoroacetic acid, which provides distinct reactivity and selectivity. Similar compounds include:
Palladium(II) acetate: Used in similar catalytic reactions but lacks the trifluoroacetate ligand.
Palladium(II) chloride: Used in various catalytic processes but has different reactivity due to the chloride ligand.
Palladium(II) triflate: Another palladium(II) compound with different reactivity and applications
Palladium(II) trifluoroacetate stands out due to its unique ligand environment, which imparts specific catalytic properties and makes it valuable in organic synthesis.
Eigenschaften
IUPAC Name |
palladium(2+);2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDBXAQKXCXZCJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369856 | |
| Record name | Palladium(II) trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42196-31-6 | |
| Record name | Palladium(II) trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium(II) trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
